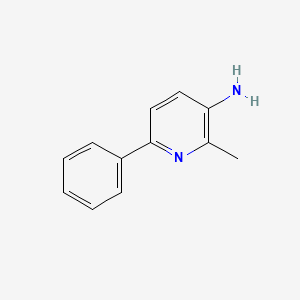

2-Methyl-6-phenylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-methyl-6-phenylpyridin-3-amine |

InChI |

InChI=1S/C12H12N2/c1-9-11(13)7-8-12(14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 |

InChI Key |

HQOGYMUPUNEIKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Phenylpyridin 3 Amine and Analogous Structures

Direct Synthesis Approaches

Direct and efficient methods for the construction of the substituted pyridine (B92270) core are of significant interest. These approaches aim to build the desired molecular framework in a minimal number of steps, often with high atom economy.

α-Methylation Strategies of Substituted Pyridines

The introduction of a methyl group at the α-position (C2 or C6) of a pyridine ring is a key transformation for accessing a variety of important building blocks.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of 2-methylpyridines, offering advantages in terms of safety, scalability, and reaction efficiency over traditional batch methods. nih.gov A notable example is the α-methylation of substituted pyridines using a packed-bed reactor containing a heterogeneous catalyst. nih.govnih.gov

In a typical setup, a solution of the starting pyridine derivative in a primary alcohol, such as 1-propanol, is passed through a heated column packed with Raney® nickel. nih.gov The use of a low-boiling-point alcohol is advantageous as it simplifies product isolation. nih.gov This methodology has been successfully applied to the synthesis of various 2-methylpyridines with high regioselectivity and in good yields. nih.govnih.gov For instance, the methylation of 4-phenylpyridine (B135609) to produce 2-methyl-4-phenylpyridine, an isomer of the title compound, proceeds efficiently under these conditions. mdpi.com

The ability to superheat the solvent above its boiling point in a continuous flow system, through the use of a back-pressure regulator, allows for reactions at elevated temperatures that are not easily achievable in standard laboratory glassware. nih.gov This often leads to significantly shorter reaction times compared to batch processes, which can require prolonged heating at reflux. nih.govmdpi.com

| Starting Pyridine | Product | Yield (%) |

|---|---|---|

| Pyridine | 2-Methylpyridine | 98 |

| 3-Methylpyridine | 2,5-Dimethylpyridine | 95 |

| 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 97 |

| 4-(Dimethylamino)pyridine | 2-Methyl-4-(dimethylamino)pyridine | 91 |

The precise mechanism of the Raney® nickel-catalyzed α-methylation of pyridines with primary alcohols is complex and may involve multiple pathways. nih.gov One proposed mechanism involves heterogeneous catalysis on the surface of the Raney® nickel. tandfonline.comresearchgate.net In this scenario, the primary alcohol is thought to decompose on the catalyst surface to generate a methylating species, likely derived from carbon monoxide and dihydrogen, which then attacks the pyridine ring at the sterically less hindered α-position. nih.govtandfonline.com The pyridine molecule is believed to be adsorbed onto the nickel surface via its nitrogen atom, which directs the methylation to the adjacent carbon. tandfonline.com

An alternative or concurrent pathway that has been suggested is a Ladenburg rearrangement. nih.gov This would involve the initial formation of an N-alkyl pyridinium (B92312) ion, which then rearranges to the more stable C-alkylated product, with a preference for the 2-position. nih.gov The in-situ generation of methyl radicals from the organic compound in the presence of the nickel/nickel oxide catalyst is another possibility that has been considered. google.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules like substituted pyridines. acs.orgorganic-chemistry.org

The synthesis of highly functionalized pyridines can be achieved through one-pot, three-component condensation reactions. For example, derivatives of amino-3,5-dicyanopyridine can be synthesized through the condensation of malononitrile, hydrogen sulfide, an appropriate aldehyde, and a halide in the presence of a base catalyst. nih.gov This approach allows for the rapid assembly of the pyridine core with multiple points of diversity.

Another versatile three-component approach involves the reaction of an aldehyde or ketone, an amine, and a phosphite, known as the Kabachnik-Fields reaction, which can be catalyzed by agents like magnesium perchlorate. organic-chemistry.org While this specific reaction leads to α-aminophosphonates, the principle of combining multiple simple starting materials to build a more complex scaffold is central to MCRs and can be adapted for the synthesis of various heterocyclic systems. organic-chemistry.org The reaction of arylglyoxals, malononitrile, and hydrazine (B178648) hydrate (B1144303) is another example of a three-component reaction that yields substituted pyridazines, which are structurally related to pyridines. scielo.org.za

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and can simplify product purification. rsc.orgrsc.orgconicet.gov.artandfonline.com The synthesis of polysubstituted pyridines has been successfully demonstrated without the use of a solvent. rsc.orgtandfonline.com

For instance, a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) can be conducted in the absence of a solvent to produce 2,3,4,6-tetraarylpyridines. acs.org This method is not only environmentally benign but also proceeds with high functional group tolerance. acs.org Similarly, the Hantzsch-like multi-component condensation of a 3-formylchromone, a β-ketoester, and ammonium acetate can be performed under solvent-free conditions, catalyzed by a heteropolyacid, to yield functionalized pyridines. conicet.gov.ar The synthesis of pyridine-2-yl substituted ureas has also been achieved through a solvent- and halide-free C-H functionalization of pyridine N-oxides with dialkylcyanamides. rsc.org These examples highlight the potential for developing solvent-free methodologies for the synthesis of 2-methyl-6-phenylpyridin-3-amine and its analogs.

Cyclization Reactions from Non-Heterocyclic Precursors

The construction of the pyridine ring from acyclic precursors is a fundamental strategy for synthesizing substituted pyridines. One notable example involves the reaction of ketoxime acetates with reagents like ammonium iodide and sodium dithionite. This method allows for the formation of substituted pyridines, such as 2-phenyl-4,6-bis(trifluoromethyl)pyridine, through a cyclization process. orgsyn.org In a specific instance, acetophenone (B1666503) O-acetyl oxime was converted to the corresponding pyridine derivative in a 73% yield. orgsyn.org

Another approach utilizes the cyclization of N-(3-oxoalkyl)- and N-(3-oxoalkenyl)amides in the presence of a base to yield 3-S-hetaryl-substituted pyridin-2(1H)-ones. researchgate.net Furthermore, intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides under basic conditions leads to the formation of 3-phenyl- and 3-tosyl-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net A method has also been developed for the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, which can be further functionalized. researchgate.net

Copper-catalyzed cycloisomerization of 1,11-diynes containing an O-propargyl oxime moiety provides an efficient route to functionalized chromeno[4,3-b]pyrroles, demonstrating the utility of metal-catalyzed cyclization for creating complex heterocyclic systems. acs.org

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds, including phenyl-substituted pyridines. mdpi.com

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds due to its tolerance of a wide range of functional groups and generally good yields. mdpi.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or pseudohalide. libretexts.org

A key precursor for the synthesis of this compound and its analogs is 5-bromo-2-methylpyridin-3-amine (B1289001). This commercially available starting material can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) to produce a series of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com These reactions are often carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The regioselectivity of Suzuki-Miyaura cross-coupling reactions on polyhalogenated pyridines is a critical aspect to consider. The site of the reaction is influenced by several factors, including the nature of the halide, the electronic properties of the pyridine ring, and the steric environment. rsc.orgnih.gov In substrates with different halides, the reactivity generally follows the order I > Br > Cl, with the bond dissociation energy of the carbon-halogen bond playing a significant role. rsc.org For instance, 5-bromo-2-chloropyridine (B1630664) undergoes coupling at the C5 position, while 2-bromo-3-iodopyridine (B1280457) reacts at the C3 position. rsc.orgnih.gov

For substrates with identical halides, the inherent electrophilicity of the different ring carbons is the primary determinant of selectivity, which can be modulated by the electronic and steric effects of substituents. rsc.orgnih.gov For example, in 2,3-dichloropyridines, Buchwald-Hartwig amination can be directed to the more electron-deficient 2-position, and a subsequent Suzuki-Miyaura coupling can occur at the 3-position by using a bulky ligand. nih.gov

Optimizing the reaction yield often involves careful selection of the catalyst, ligand, base, and solvent system. For instance, in the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine, tetrakis(triphenylphosphine)palladium(0) and potassium phosphate in a dioxane/water mixture have been shown to be effective. mdpi.com

| Substrate | Reaction Site | Rationale | Reference |

|---|---|---|---|

| 5-Bromo-2-chloropyridine | C5 | Higher reactivity of the C-Br bond compared to the C-Cl bond. | rsc.orgnih.gov |

| 2-Bromo-3-iodopyridine | C3 | Higher reactivity of the C-I bond compared to the C-Br bond. | rsc.orgnih.gov |

| 2,3-Dichloropyridine | C2 (Amination), C3 (Suzuki) | Electronic effects and ligand control allow for sequential functionalization. | nih.gov |

The presence of a free amino group in the precursor can sometimes interfere with the cross-coupling reaction. To circumvent this, the amino group can be protected, for example, by N-acetylation. mdpi.com In the case of 5-bromo-2-methylpyridin-3-amine, it can be converted to N-(5-bromo-2-methylpyridin-3-yl)acetamide by reacting it with acetic anhydride (B1165640). mdpi.com This acetyl-protected derivative can then undergo Suzuki-Miyaura coupling with various arylboronic acids. mdpi.com The protecting group can be removed in a subsequent step if the free amine is desired in the final product. The use of a Boc-protecting group on an aminomethyltrifluoroborate has also been demonstrated for Suzuki-Miyaura couplings with aryl and hetaryl halides, offering an alternative protection strategy. nih.gov

While palladium is the most common transition metal for these transformations, other metals have also been employed. mdpi.com Transition metal catalysis, in general, provides efficient and selective methods for constructing complex organic molecules. mdpi.com For instance, nickel catalysts, such as NiCl2(PCy3)2, have been used for the Suzuki-Miyaura coupling of aryl carbamates and sulfamates, which are less reactive than aryl halides. nih.gov These reactions demonstrate a broad scope, tolerating various functional groups and heteroaryl substrates. nih.gov

Transition metal-catalyzed reactions have also been used for the synthesis of various heterocyclic compounds, including those containing nitrogen. nih.govnih.gov For example, iridium catalysis can be used for the annulation of N-aryl-2-aminopyridines with enones. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions using Bromo-Pyridin-3-amines as Precursors

Reductive Amination Routes for Related Pyridine Derivatives

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and is a key strategy for preparing N-substituted pyridine derivatives. nih.gov This one-pot reaction is an efficient way to form C-N bonds. nih.gov However, the direct reductive amination of certain aminopyridines can be challenging. For example, attempts to alkylate 3-amino-4-chloropyridine (B21944) using standard reductive amination conditions (e.g., AcOH and NaBH(OAc)3) have shown poor conversion. nih.gov This is attributed to the higher basicity of the pyridine nitrogen, which can interfere with the reaction. nih.gov

To overcome these limitations, modified protocols have been developed. A high-yielding deprotection/alkylation protocol using trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been successful for a wide range of N-substituted-3-amino-4-halopyridines. nih.gov Other effective reducing agents for reductive amination include sodium borohydride (B1222165) in the presence of an acid activator or nickel nanoparticles. organic-chemistry.org

| Substrate | Reagents | Key Feature | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Sodium borohydride, boric acid/p-toluenesulfonic acid | Solvent-free conditions. | organic-chemistry.org |

| Aldehydes/Ketones | Sodium triacetoxyborohydride (B8407120) | Mild and selective, tolerates acid-sensitive groups. | organic-chemistry.org |

| Aldehydes | Nickel nanoparticles, isopropanol | Transfer hydrogenation conditions. | organic-chemistry.org |

| N-Boc-3-amino-4-halopyridines | Trifluoroacetic acid, trimethylsilyl trifluoromethanesulfonate | High-yielding deprotection/alkylation. | nih.gov |

Reactivity and Chemical Transformations of 2 Methyl 6 Phenylpyridin 3 Amine

Functionalization at the Amine Moiety

The primary amine at the C3 position is a key handle for introducing a wide range of functional groups through well-established nitrogen-centered reactions.

The primary amine of 2-Methyl-6-phenylpyridin-3-amine readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. libretexts.orglibretexts.org This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide derivative. For example, reaction with ethanoyl chloride would yield N-(2-methyl-6-phenylpyridin-3-yl)ethanamide. libretexts.org The reaction is typically vigorous and may be carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. libretexts.org The resulting amide is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. libretexts.org

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product |

| This compound | Ethanoyl Chloride | N-(2-methyl-6-phenylpyridin-3-yl)ethanamide |

| This compound | Acetic Anhydride (B1165640) | N-(2-methyl-6-phenylpyridin-3-yl)ethanamide |

Alkylation of the amine moiety in this compound with alkyl halides is also feasible but is often complicated by a lack of selectivity. libretexts.orgmasterorganicchemistry.com The initial alkylation produces a secondary amine, which is often more nucleophilic than the primary amine from which it was formed. masterorganicchemistry.com This can lead to a subsequent alkylation reaction, yielding a tertiary amine. Further reaction can produce a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.comwikipedia.org This process, known as polyalkylation, results in a mixture of products, making it a less controlled method for synthesizing selectively mono-alkylated derivatives. libretexts.orgwikipedia.org

To achieve selective mono-alkylation, alternative methods such as reductive amination or specialized catalytic systems are generally preferred. organic-chemistry.org For instance, using a large excess of the amine can favor the formation of the primary alkylation product, but this is often impractical.

Reductive amination provides a more controlled and efficient route to N-alkylated derivatives of this compound. youtube.comorganic-chemistry.org In this two-step, one-pot process, the primary amine reacts with an aldehyde or ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound but are effective at reducing the protonated imine intermediate. youtube.comresearchgate.net This method is highly versatile, allowing for the introduction of a wide variety of alkyl groups onto the nitrogen atom by simply changing the carbonyl component. organic-chemistry.org For example, reacting this compound with acetone (B3395972) followed by reduction would yield N-isopropyl-2-methyl-6-phenylpyridin-3-amine.

Table 2: Reductive Amination for Derivative Synthesis

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product |

| This compound | Formaldehyde | NaBH₃CN | N,N-dimethyl-2-methyl-6-phenylpyridin-3-amine |

| This compound | Benzaldehyde | NaBH(OAc)₃ | N-benzyl-2-methyl-6-phenylpyridin-3-amine |

| This compound | Cyclohexanone | α-picoline-borane | N-cyclohexyl-2-methyl-6-phenylpyridin-3-amine |

Reactions Involving the Pyridine (B92270) Ring

The pyridine ring itself can participate in substitution reactions, although its reactivity is heavily influenced by the existing substituents and the electron-deficient nature of the heterocycle.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character, which makes it less nucleophilic than benzene. libretexts.org However, the reactivity and regioselectivity are strongly influenced by the attached functional groups. In this compound, the ring is substituted with two activating groups (the amino and methyl groups) and one moderately activating group (the phenyl group). masterorganicchemistry.comlibretexts.org

Amino Group (-NH₂): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Relative to the C3 position, this would direct to C2, C4, and C6.

Methyl Group (-CH₃): This is a weakly activating group, also directing ortho and para. Relative to the C2 position, this would direct to C3.

Phenyl Group (-C₆H₅): This group is weakly activating and directs ortho and para.

Pyridine Nitrogen: The nitrogen atom itself is deactivating and directs meta to itself, at C3 and C5.

Considering the combined influence, the strongly activating amino group at C3 is expected to be the dominant directing group. It strongly activates the C4 and C2 positions. The C6 position is already substituted. The C2 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at the C4 position . The C5 position is also a potential site, being meta to the deactivating ring nitrogen but not strongly activated by the other groups. Reactions such as nitration or halogenation would likely require forcing conditions, and the amino group might need to be protected (e.g., by acylation) to prevent side reactions and to moderate its activating influence. libretexts.org

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic rings, such as pyridine, especially when they are substituted with a good leaving group (e.g., a halide) and strong electron-withdrawing groups. libretexts.org The parent compound, this compound, is not a good candidate for SNAr because it lacks a suitable leaving group and is substituted with electron-donating groups (amine and methyl), which disfavor the reaction. thieme-connect.denih.gov

However, if a derivative of this compound were synthesized with a leaving group, such as a halogen, at the C5 position (e.g., 5-bromo-2-methyl-6-phenylpyridin-3-amine), SNAr could potentially occur. For the reaction to proceed efficiently, the ring would likely need further activation by an electron-withdrawing group. For instance, a derivative like 2-Methylsulfonyl-6-phenylpyridin-3-amine nih.gov, if it also contained a leaving group, would be highly activated towards nucleophilic attack due to the potent electron-withdrawing nature of the sulfonyl group. In such a hypothetical substrate, a nucleophile could displace a leaving group at an ortho or para position relative to the activating sulfonyl group.

The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as a resonance-stabilized intermediate. libretexts.org The rate of reaction is dependent on the nature of the leaving group (F > Cl > Br > I) and the strength of the incoming nucleophile. nih.gov

C-H Functionalization Studies

Direct C-H functionalization is a powerful tool in modern synthetic chemistry for the efficient construction of complex molecules. However, a review of the current scientific literature reveals a notable absence of specific studies focused on the C-H functionalization of this compound. While research on the direct functionalization of pyridine and its derivatives is extensive, investigations have predominantly centered on simpler analogues such as 2-phenylpyridine (B120327) and 3-methyl-2-phenylpyridine. These studies often employ transition-metal catalysis to achieve site-selective arylation, amination, or other bond formations. The principles established in these broader studies could potentially be applied to this compound, though the specific regiochemical outcomes and reaction efficiencies would need to be empirically determined.

Formation of Polycyclic Systems and Fused Heterocycles Utilizing the Pyridine Scaffold

The this compound framework, containing a reactive aminopyridine moiety, is a prime candidate for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the participation of the endocyclic pyridine nitrogen and the exocyclic amino group in cyclization cascades with appropriate bifunctional reagents. While direct examples utilizing this compound are not extensively documented, the reactivity can be inferred from studies on similarly substituted 2-aminopyridines.

One of the most common transformations of 2-aminopyridines is their conversion into imidazo[1,2-a]pyridines . This is typically achieved through condensation with α-halocarbonyl compounds. rsc.orgnih.govacs.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration. Given this general reactivity, this compound could foreseeably react with various α-haloketones, α-haloesters, or α-haloaldehydes to yield the corresponding substituted imidazo[1,2-a]pyridines. The substitution pattern on the resulting fused system would be dictated by the specific carbonyl compound employed.

| Reactant 1 | Reactant 2 | Fused Heterocycle Product | Reaction Type | Reference |

| 2-Aminopyridine (B139424) | α-Halocarbonyl compound | Imidazo[1,2-a]pyridine | Cyclocondensation | rsc.orgnih.govacs.org |

| 2-Aminopyridine | Alkynoate ester | Pyrido[1,2-a]pyrimidin-2-one | Acylation/Cyclization | rsc.org |

| 2-Aminopyridines | Ketone | Imidazo[1,2-a]pyridine | C-H functionalization/Cyclization | organic-chemistry.org |

Another important class of fused heterocycles derivable from 2-aminopyridines are the pyrido[1,2-a]pyrimidines . These can be synthesized through various routes, including the reaction of 2-aminopyridines with alkynoate esters, which involves an initial acylation followed by a thermal cyclization. rsc.org Copper-catalyzed tandem reactions of 2-halopyridines with (Z)-3-amino-3-arylacrylate esters also provide access to this scaffold. rsc.org While this latter example does not start from a 2-aminopyridine, it highlights a synthetic strategy for this particular fused system.

The synthesis of thiazolo[3,2-a]pyridinium derivatives from 2-aminopyridines is also a well-established transformation. rsc.orgnih.govresearchgate.netnih.govresearchgate.net These are typically formed through the reaction of 2-aminopyridines with reagents containing a two-carbon unit and a sulfur atom, such as α-halothioacetates or by utilizing cysteamine (B1669678) hydrochloride in multicomponent reactions. rsc.orgnih.gov

It is important to note that the presence of the methyl group at the 6-position of this compound may introduce steric hindrance, potentially influencing the feasibility and efficiency of these cyclization reactions. The electronic effects of the phenyl group at the 6-position and the amino group at the 3-position would also play a significant role in modulating the reactivity of the pyridine nitrogen and the exocyclic amine, thereby affecting the course of these transformations.

Derivatization and Analog Development Based on 2 Methyl 6 Phenylpyridin 3 Amine Core

Synthesis of Substituted Phenylpyridine Amine Derivatives

The primary amine at the 3-position of the pyridine (B92270) ring is a key functional group for derivatization. Standard amine chemistry can be readily applied to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.

One of the most direct modifications is N-acylation . For instance, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) provides the corresponding N-acetylated derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This protection or modification of the amine allows for subsequent reactions, such as palladium-catalyzed cross-couplings, to be carried out on other parts of the molecule without interference from the amine group. mdpi.com Research on the related compound 3-amino-6-methyl-4-phenylpyridin-2(1H)-one has shown that it readily undergoes N-acylation with various acyl halides. researchgate.net

Another common derivatization is the formation of Schiff bases (or azomethines). This is typically achieved through the condensation of the primary amine with an aldehyde or ketone. For example, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine is synthesized by refluxing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde in ethanol. nih.govsemanticscholar.org Similarly, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one reacts with aromatic aldehydes to yield the corresponding Schiff bases. researchgate.net These imines can serve as intermediates for further transformations, such as reduction to secondary amines. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acetic Anhydride / Acyl Halides | Amide | mdpi.comresearchgate.net |

| Schiff Base Formation | Aldehydes (e.g., Pyrrole-2-carbaldehyde) | Imine (Azomethine) | researchgate.netnih.govsemanticscholar.org |

| N-Arylation | Aryl Halides (Pd-catalyzed) | Diaryl Amine | researchgate.net |

Structural Modifications on the Methyl Group

The methyl group at the 2-position of the pyridine ring offers another site for structural modification, allowing for changes in steric bulk and electronic properties. While less commonly explored than the amine or phenyl groups, its modification can have significant impacts.

A notable transformation is the replacement of the methyl group with a trifluoromethyl (CF₃) group . The CF₃ group is a well-known bioisostere of the methyl group in medicinal chemistry, often used to enhance metabolic stability and alter lipophilicity. The existence of analogs like 2-Phenyl-6-(trifluoromethyl)pyridin-3-amine demonstrates this synthetic possibility. Further modifications could include oxidation of the methyl group to an aldehyde or carboxylic acid, or halogenation to a halomethyl group, creating reactive handles for further synthesis. chemicalbook.com Another documented analog involves the oxidation of the methyl group to a methylsulfonyl group (SO₂CH₃), resulting in compounds like 2-Methylsulfonyl-6-phenylpyridin-3-amine. nih.gov

| Original Group (at C2) | Modified Group | Example Compound Name |

|---|---|---|

| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | 2-Phenyl-6-(trifluoromethyl)pyridin-3-amine |

| Methyl (-CH₃) | Methylsulfonyl (-SO₂CH₃) | 2-Methylsulfonyl-6-phenylpyridin-3-amine nih.gov |

Variations on the Phenyl Ring and its Substituents

The phenyl group at the 6-position is a prime location for introducing diversity into the molecular scaffold. The most powerful and widely used method for this purpose is the Suzuki-Miyaura cross-coupling reaction . mdpi.commdpi.com This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halo-pyridine and an arylboronic acid.

In a typical synthetic route, a precursor such as 5-bromo-2-methylpyridin-3-amine is coupled with a variety of substituted arylboronic acids. mdpi.com This strategy has been successfully employed to synthesize a large series of derivatives with diverse functional groups on the phenyl ring. The reaction is versatile, tolerating both electron-donating and electron-withdrawing groups on the arylboronic acid. mdpi.comnih.gov The reaction can be performed on the free amine or the N-acetylated version, with both routes efficiently producing the desired biaryl products in moderate to good yields. mdpi.com

| Arylboronic Acid Substituent (R) | Resulting Compound (General Structure: 2-Methyl-6-(R-phenyl)pyridin-3-amine) | Reference |

|---|---|---|

| 4-Methoxy | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | mdpi.com |

| 4-Methyl | 2-Methyl-5-(p-tolyl)pyridin-3-amine | mdpi.com |

| 4-Iodo | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | mdpi.com |

| 4-Formyl | 5-(4-Formylphenyl)-2-methylpyridin-3-amine | mdpi.com |

| 3,5-Difluoro | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | mdpi.com |

| 4-Hydroxy | N-[5-(4-Hydroxyphenyl)-2-methylpyridin-3-yl]acetamide | mdpi.com |

| 4-Cyano | N-[5-(4-Cyanophenyl)-2-methylpyridin-3-yl]acetamide | mdpi.com |

Incorporation into Complex Molecular Architectures

The 2-methyl-6-phenylpyridin-3-amine scaffold serves as a valuable building block for the construction of more complex, often polycyclic, molecular architectures. These larger structures, which include fused heterocyclic systems, are of significant interest in materials science and medicinal chemistry. ias.ac.inbohrium.com

One strategy involves intramolecular cyclization reactions. For example, derivatives of the related 3-aminopyridin-2-one core can be used to synthesize fused oxazolo[5,4-b]pyridine systems. researchgate.net Acylation of the amine with chloroacetyl chloride, followed by cyclization, can lead to pyrido[2,3-b] ias.ac.inmdpi.comoxazin-2(3H)-ones. researchgate.net

More advanced applications involve using the pyridine ring as a foundational element for multi-ring systems. For instance, pyridinone derivatives can be elaborated into bicyclic 2H-pyrano[3,2-c]pyridine-2,5(6H)-diones , which have applications as fluorescent probes. researchgate.net A particularly innovative and scalable strategy involves the reaction of aza-arene N-oxides (pyridine N-oxides) with O-vinylhydroxylamines. acs.org This process triggers a cascade of reactions including N-arylation, a researchgate.netresearchgate.net-sigmatropic rearrangement, and cyclization to deliver highly functionalized 7-azaindolines , which can be subsequently dehydrated to form 7-azaindoles . acs.org This modern method highlights the utility of the pyridine core in constructing complex, biologically relevant heterocyclic systems under mild conditions, suitable for late-stage functionalization. acs.org

| Starting Scaffold Type | Reaction Type | Resulting Complex Architecture | Reference |

|---|---|---|---|

| 3-Aminopyridin-2-one | Acylation and Intramolecular Cyclization | Oxazolo[5,4-b]pyridines | researchgate.net |

| 4-Hydroxypyridin-2-one | Condensation and Lactonization | 2H-Pyrano[3,2-c]pyridine-2,5(6H)-diones | researchgate.net |

| Pyridine N-oxide | N-arylation / researchgate.netresearchgate.net-Sigmatropic Rearrangement | 7-Azaindolines / 7-Azaindoles | acs.org |

| 2-Aminopyridine (B139424) | Reaction with 2,3-dichloro-1,4-naphthoquinone | Aza angular phenothiazine (B1677639) rings | gouni.edu.ng |

Advanced Spectroscopic and Structural Elucidation in Research Contexts

X-ray Crystallography for Molecular and Crystal Structure Analysis

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal. Although specific crystallographic data for 2-Methyl-6-phenylpyridin-3-amine is not widely published, analysis of closely related analogues, such as 6-Methylpyridin-3-amine, offers significant insight into the expected structural features. researchgate.netnih.gov For such analogues, researchers have determined key structural parameters, which serve as a reliable reference for the title compound.

Table 1: Representative Crystal Data for a Substituted Aminopyridine Analogue (6-Methylpyridin-3-amine)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.4240 (17) |

| b (Å) | 7.0560 (14) |

| c (Å) | 10.658 (2) |

| β (°) | 105.23 (3) |

| V (ų) | 611.3 (2) |

| Z | 4 |

Data sourced from a study on 6-Methylpyridin-3-amine, a structural analogue. researchgate.net

The crystal packing of aminopyridine derivatives is heavily influenced by intermolecular hydrogen bonding. In the case of this compound, the primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridinic nitrogen atom is an effective hydrogen bond acceptor.

The conformation of this compound is largely defined by the torsion angle between the planes of the pyridine (B92270) and phenyl rings. This angle is a result of the balance between steric hindrance from the ortho-substituents and the electronic effects favoring co-planarity (conjugation).

In the solid state, crystal packing forces often favor a more planar conformation than what might be observed in the gas phase or in solution. acs.org For example, in a study of the closely related compound 2-phenylazo-5-nitro-6-methyl-pyridine, the torsion angle between the pyridine and phenyl rings was found to be a nearly planar 4.8(3)°. researchgate.net Structural analyses of 6-Methylpyridin-3-amine show that the pyridine ring itself is essentially planar, with the amine nitrogen and methyl carbon atoms being only slightly displaced from the ring plane (0.058 (2) Å and 0.021 (2) Å, respectively). researchgate.netnih.gov This suggests that the aminopyridine core of the title compound maintains a high degree of planarity.

Advanced NMR Spectroscopy for Complex Structural Assignments and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the amine group typically appear as a broad signal, with a chemical shift that can vary depending on solvent and concentration, generally in the range of 0.5-5.0 ppm. libretexts.orglibretexts.org The protons on the pyridine and phenyl rings will exhibit distinct signals in the aromatic region (typically 6.5-8.5 ppm), with their specific shifts and coupling patterns revealing their positions relative to the substituents. The methyl group protons would appear as a sharp singlet in the upfield region, likely around 2.3-2.5 ppm. libretexts.org

The ¹³C NMR spectrum provides complementary information. The carbon atom of the methyl group is expected in the aliphatic region (around 18-25 ppm). Carbons directly bonded to the nitrogen atom typically resonate in the 10-65 ppm range. libretexts.org The carbons of the aromatic rings will appear between approximately 110 and 160 ppm. The specific shifts help to confirm the substitution pattern on both the pyridine and phenyl rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CH ₃ | ~2.4 | ~24 |

| -NH ₂ | ~3.5-5.0 (broad) | - |

| Pyridine-H4 | ~6.7 | ~123 |

| Pyridine-H5 | ~7.1 | ~138 |

| Phenyl-H (ortho, meta, para) | ~7.2-7.6 | ~127-129 |

| Pyridine-C2 | - | ~155 |

| Pyridine-C3 | - | ~137 |

| Pyridine-C4 | - | ~123 |

| Pyridine-C5 | - | ~138 |

| Pyridine-C6 | - | ~148 |

| Phenyl-C (ipso) | - | ~139 |

| Phenyl-C (ortho, meta, para) | - | ~127-129 |

Note: These are estimated values based on data from analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions. libretexts.orglibretexts.orgrsc.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra are a molecular fingerprint, providing confirmation of functional groups.

For this compound, key expected vibrational frequencies include:

N-H Stretching: As a primary amine, it will show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group. libretexts.orgorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring or bending vibration of the primary amine group is typically observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C=C and C=N Stretching: Vibrations from the aromatic rings (both pyridine and phenyl) will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected to be a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad band resulting from the out-of-plane wagging of the N-H bond may appear in the 665-910 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar bonds in the phenyl and pyridine rings, which may be weak in the IR spectrum.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Phenyl & Pyridine Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C=C / C=N Ring Stretch | Aromatic Rings | 1400 - 1600 |

| C-N Stretch | Aryl-Amine | 1250 - 1335 |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 |

Data compiled from general spectroscopic tables and studies on similar compounds. libretexts.orgorgchemboulder.comwpmucdn.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. For substituted pyridines, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or the more extensive 6-311++G**. nih.govnih.govmdpi.comnih.govresearchgate.net These methods are adept at predicting molecular geometries, energetic properties, and reactivity parameters, forming the basis for the subsequent analyses of 2-Methyl-6-phenylpyridin-3-amine.

Geometry Optimization and Energetic Profiles

Geometry optimization calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the pyridine (B92270) core is expected to be largely planar. However, steric hindrance between the ortho-hydrogen of the phenyl group and the pyridine ring would necessitate a rotation of the phenyl group. In a similar structure, tris(3-methyl-2-phenylpyridine)Ir(III), the dihedral angle between the phenyl and pyridine rings was found to be 12.51°, suggesting a non-coplanar arrangement. psu.edu

Furthermore, the substituents on the pyridine ring influence its geometry. Studies on 6-Methylpyridin-3-amine show that the methyl carbon and the amine nitrogen atoms are slightly displaced from the pyridine ring plane, by 0.021 Å and 0.058 Å respectively. nih.govresearchgate.net A similar effect is anticipated for the title compound. The optimization process also yields crucial energetic data, such as the total energy, which is indicative of the molecule's thermodynamic stability.

Table 1: Estimated Geometric Parameters for this compound (Note: These are estimated values based on data from analogous compounds.)

| Parameter | Estimated Value | Reference Analogue |

|---|---|---|

| C-N (Pyridine Ring) Bond Length | ~1.34 Å | 2-amino-5-methyl pyridine |

| C-C (Pyridine Ring) Bond Length | ~1.38 Å | Substituted Pyridines |

| C-N (Amine) Bond Length | ~1.37 Å | 6-Methylpyridin-3-amine |

| Pyridine-Phenyl Dihedral Angle | ~12-15° | tris(3-methyl-2-phenylpyridine)Ir(III) psu.edu |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aminopyridine moiety, as the amino group is a strong electron donor. Conversely, the LUMO is likely distributed across the conjugated system of the phenyl and pyridine rings. In the related 2-(2-methoxyphenyl)-3-methylpyridine, the HOMO is found on the methoxyphenyl unit while the LUMO resides on the pyridine system. researchgate.net The energy gap provides insight into the molecule's electronic properties and reactivity.

Table 2: Estimated Frontier Orbital Energies and Global Reactivity Descriptors (Note: Values are illustrative and based on data from analogous compounds.)

| Parameter | Estimated Value (eV) | Reference Analogue |

|---|---|---|

| EHOMO | -5.7 to -6.0 | [Pt(ppy)(ppyH)(Me)] iucr.org |

| ELUMO | -1.9 to -2.1 | [Pt(ppy)(ppyH)(Me)] iucr.org |

| HOMO-LUMO Gap (ΔE) | 3.7 to 5.1 | [Pt(ppy)(ppyH)(Me)] iucr.org, N-(2-amino-5-methylphenyl)... nih.gov |

The magnitude of the HOMO-LUMO energy gap is directly related to the chemical stability and reactivity of a molecule. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. mdpi.comnih.gov The estimated energy gap for this compound, based on its analogues, suggests it is a moderately reactive molecule. The presence of both electron-donating (amino, methyl) and conjugating (phenyl) groups finely tunes this reactivity.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MESP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

For this compound, the MESP map is expected to show:

Negative Regions (Red/Yellow): These areas of negative electrostatic potential correspond to regions of high electron density and are susceptible to electrophilic attack. They are anticipated to be localized around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. researchgate.net

Positive Regions (Blue): These regions of positive potential are electron-deficient and are the sites for nucleophilic attack. They are typically found around the hydrogen atoms, particularly the hydrogens of the amino group and those on the aromatic rings.

Neutral Regions (Green): These areas represent regions with near-zero potential, often corresponding to the carbon framework of the molecule.

The MESP analysis provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from FMO analysis. researchgate.net

Reactivity Indices and Fukui Functions

Local reactivity is described by Fukui functions (ƒ(r)), which identify the most reactive sites in a molecule. irjweb.com There are three main types:

ƒ+(r): for nucleophilic attack (measures the reactivity of a site towards an incoming nucleophile).

ƒ-(r): for electrophilic attack (measures the reactivity towards an electrophile).

ƒ0(r): for radical attack.

While specific Fukui function calculations for this compound are not available, studies on the analogous 5-bromo-2-methylpyridin-3-amine (B1289001) provide a model for prediction. mdpi.com For the title compound, the pyridine nitrogen and the amino nitrogen would be expected to have high values for ƒ-(r), confirming their susceptibility to electrophilic attack as suggested by MESP analysis. Certain carbon atoms in the pyridine and phenyl rings would likely exhibit the highest values for ƒ+(r), marking them as the probable sites for nucleophilic substitution or addition.

Prediction of Reaction Pathways and Transition States

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. This allows for the prediction of the most favorable reaction pathways. For a substituted aminopyridine like the title compound, several reaction types could be investigated.

Another classic reaction of pyridines is the Chichibabin amination. DFT studies can distinguish between possible mechanisms, such as addition-elimination or elimination-addition pathways, by calculating the energies of the intermediates and transition states involved. researchgate.net By modeling these potential reactions, computational chemistry provides invaluable predictions that can guide synthetic efforts. acs.org

Non-Linear Optical (NLO) Properties Calculation and Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, such as in optical signal processing and laser technology. ias.ac.in The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the molecule's electron cloud with the electric field of the light.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. ias.ac.injournaleras.com These calculations can provide insights into the hyperpolarizability of a molecule, which is a measure of its NLO activity. For aminopyridine derivatives, the presence of both electron-donating (amino group) and electron-accepting moieties within a π-conjugated system can lead to significant NLO responses.

In the case of this compound, the amino group acts as an electron donor, while the phenyl-substituted pyridine ring can act as a π-acceptor system. This intramolecular charge transfer is a key factor for high NLO activity. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to compute the first hyperpolarizability (β) of the molecule. ias.ac.in A larger value of β indicates a stronger NLO response.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's stability and its NLO properties. A smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, a larger hyperpolarizability. ias.ac.in For instance, in a related compound, 2-aminopyridinium p-toluenesulphonate, the HOMO-LUMO gap was calculated to be 3.67517 eV, indicating good molecular stability and potential for NLO activity. ias.ac.in

Table 1: Illustrative Calculated NLO Properties for a Representative Aminopyridine Derivative

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 3.2356 | Debye |

| Average Polarizability (α) | 15.45 x 10-24 | esu |

| First Hyperpolarizability (β) | 74.44 x 10-32 | esu |

Note: The data in this table are illustrative and based on reported values for similar aminopyridine derivatives to demonstrate the type of information obtained from NLO calculations. journaleras.com The actual values for this compound would require specific computational analysis.

Molecular Dynamics Simulations (if applicable for related systems)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique can provide valuable insights into the conformational dynamics, intermolecular interactions, and behavior of molecules in different environments, such as in solution. mdpi.com

For aminopyridine derivatives, MD simulations can be particularly useful in understanding their interactions with biological macromolecules, such as enzymes or receptors, which is a key aspect of drug design and discovery. rsc.orgnih.gov For example, MD simulations have been used to investigate the binding modes of 4-aminopyridine (B3432731) semicarbazones with acetylcholinesterase, providing details about the stability of the ligand-protein complex. nih.gov

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of an Aminopyridine Derivative in Water

| Parameter | Value/Setting |

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P Water |

| System Size | ~10,000 atoms |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: This table provides a set of typical parameters for an MD simulation and is for illustrative purposes only. The specific parameters for a simulation of this compound would need to be optimized for the system under study.

Advanced Applications in Materials Science and Ligand Chemistry

Potential as Chiral Dopants for Liquid Crystals

Currently, there is limited direct research available in peer-reviewed literature specifically investigating 2-Methyl-6-phenylpyridin-3-amine or its immediate derivatives as chiral dopants for liquid crystals. However, the broader class of chiral pyridine (B92270) derivatives has been explored for this purpose. The introduction of a chiral center into a molecule with a rigid, anisotropic core, such as a phenylpyridine structure, is a common strategy for creating effective chiral dopants. These dopants can induce a helical twisting power in a nematic liquid crystal host, leading to the formation of cholesteric phases, which are crucial for various display and photonic applications. Future research could explore the synthesis of chiral derivatives of this compound to evaluate their potential in this advanced materials science application.

Role as Ligands in Coordination Chemistry and Catalysis

The aminopyridine scaffold is a cornerstone in coordination chemistry, serving as a versatile ligand for a wide array of transition metals. sciencepublishinggroup.comrsc.org The presence of both a pyridine ring nitrogen and an exocyclic amino group allows for multiple coordination modes, influencing the stability and reactivity of the resulting metal complexes. pvpcollegepatoda.org

The synthesis of metal complexes using aminopyridine-type ligands is a well-established area of research. These ligands readily react with various transition metal salts (e.g., chlorides, acetates) to form stable complexes. rsc.orgresearchgate.net Metals such as palladium, rhodium, iridium, cobalt, copper, nickel, and zinc have been successfully complexed with aminopyridine derivatives. rsc.orgpvpcollegepatoda.orgcyberleninka.ru The reaction typically involves mixing the ligand and the metal salt in a suitable solvent, sometimes under hydrothermal conditions, to yield the desired coordination compound. researchgate.net For instance, N-aryl-2-aminopyridines, which are structurally related to this compound, form stable complexes with metals like palladium and rhodium, which are then used in various catalytic transformations. rsc.org

Table 1: Examples of Metal Complexes with Aminopyridine-Type Ligands

| Ligand Type | Metal Center | Resulting Complex Type | Source(s) |

| N-Aryl-2-aminopyridines | Palladium (Pd) | Catalytically active palladacycles | rsc.org |

| N-Aryl-2-aminopyridines | Rhodium (Rh) | Six-membered rhodacycle intermediates | rsc.org |

| N-Aryl-2-aminopyridines | Cobalt (Co) | Co(III) complexes for C-H activation | rsc.org |

| 2-Aminopyridine (B139424) | Zinc (Zn) | Mononuclear bis(2-aminopyridine) zinc complex | sciencepublishinggroup.com |

| 2,6-Diaminopyridine Derivative | Mn(II), Co(II), Ni(II), Cu(II) | Tetrahedral coordination compounds | cyberleninka.ru |

| 3-Aminopyridine (B143674) | Nickel (Ni) | [Ni(3-NH2py)4Cl2] complex | researchgate.net |

| Amino-pyridine | Iron (Fe) | Dimeric [2-[(Ar)NHCH(R)]C5H4N]FeCl2 complexes | nsf.gov |

Aminopyridine ligands exhibit diverse coordination behaviors. A survey of crystal structures shows that they most commonly act as monodentate ligands, coordinating to the metal center through the pyridine nitrogen atom. pvpcollegepatoda.orgresearchgate.net However, they can also function as bidentate chelating ligands by coordinating through both the pyridine nitrogen and the exocyclic amino nitrogen. pvpcollegepatoda.org This chelation forms stable five- or six-membered rings with the metal ion, a structural motif that is crucial for many catalytic applications. rsc.org The stability of these complexes is enhanced by the formation of these chelate rings, which makes N-aryl-2-aminopyridines particularly effective directing groups in C–H bond activation reactions. rsc.org The amine group can also participate in hydrogen bonding, further stabilizing the crystal lattice of the complex. pvpcollegepatoda.org

Metal complexes featuring aminopyridine ligands have demonstrated significant efficacy in a range of catalytic reactions. The electronic and steric properties of the ligand can be tuned to optimize the activity and selectivity of the metal catalyst.

Cross-Coupling and C-H Functionalization: Palladium and rhodium complexes of N-aryl-2-aminopyridines are extensively used as catalysts. rsc.org The pyridine moiety acts as a directing group, facilitating the ortho-selective C–H activation of the aryl group. This strategy enables the construction of complex N-heterocycles through annulation reactions with alkynes, acrylates, and other coupling partners. rsc.org

Polymerization: Iron(II) complexes bearing amino-pyridine ligands have been shown to catalyze Atom Transfer Radical Polymerization (ATRP) of styrene (B11656) at elevated temperatures. nsf.gov The catalytic activity can be modulated by changing the substituents on the ligand, highlighting the importance of ligand design in developing new polymerization catalysts. nsf.gov

Cycloisomerization: In copper-catalyzed reactions, 2-aminopyridine has been used as a ligand to dramatically improve the yield and reaction time for the cycloisomerization of 1,11-diynes to form complex heterocyclic products. acs.orgacs.org

Table 2: Catalytic Applications of Metal Complexes with Aminopyridine Ligands

| Catalyst (Metal-Ligand) | Reaction Type | Application | Source(s) |

| Palladium/N-aryl-2-aminopyridine | Annulation | Synthesis of N-pyridoindoles | rsc.org |

| Rhodium/N-aryl-2-aminopyridine | C-H Functionalization/Cyclization | Synthesis of dihydroquinolinones and indoles | rsc.org |

| Iron/Amino-pyridine | Atom Transfer Radical Polymerization (ATRP) | Styrene polymerization | nsf.gov |

| Copper/2-aminopyridine | Cycloisomerization | Synthesis of chromeno[4,3-b]pyrroles from 1,11-diynes | acs.orgacs.org |

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Phenylpyridine derivatives are excellent building blocks for supramolecular structures due to their ability to engage in hydrogen bonding and π-π stacking interactions. rsc.orgmdpi.com

The amine group (–NH2) in this compound is a hydrogen bond donor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. These features allow the molecule to form predictable, self-assembled structures. Furthermore, the phenyl and pyridine rings provide planar surfaces for π-π stacking, which is a crucial interaction for the stability of solid-state structures and the formation of ordered aggregates in solution. mdpi.com

Research on related phenylpyridine carboxamides has shown that they can act as monomers in supramolecular polymerizations. rsc.org While some derivatives form long, ordered fibers, others can be used as additives to control the length and morphology of other supramolecular polymers. rsc.org This demonstrates the potential of using molecules like this compound to design functional supramolecular materials where properties can be finely tuned by molecular-level design. The interplay of hydrogen bonding and aromatic interactions in coordination compounds containing pyridine ligands plays a vital role in guiding the structural topologies of novel functional materials. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Methyl 6 Phenylpyridin 3 Amine

The landscape of chemical synthesis and material science is in a constant state of evolution, driven by the need for greater efficiency, sustainability, and functional novelty. The compound 2-Methyl-6-phenylpyridin-3-amine, a functionalized aminopyridine, stands as a scaffold with significant, yet largely untapped, potential. The strategic arrangement of its methyl, phenyl, and amine groups on the pyridine (B92270) core presents a rich platform for future chemical exploration. This article outlines prospective research avenues focusing exclusively on its chemical synthesis and non-biological applications, highlighting areas ripe for investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-6-phenylpyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : Common synthetic approaches involve cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and phenylboronic acids. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent systems (e.g., THF/water mixtures), and temperature control (60–80°C). Yields are optimized by varying equivalents of reagents and reaction times (12–24 hours) . Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is standard .

Q. How is structural characterization of this compound performed to confirm purity and identity?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 2.5 ppm for methyl groups) and C NMR (δ 120–150 ppm for aromatic carbons) resolve substitution patterns .

-

Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 200.12) .

-

Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Table 1: Representative NMR Data for this compound Derivatives

Proton/Carbon Type Chemical Shift (δ, ppm) Multiplicity Assignment Aromatic H (C-2) 8.05 Singlet Pyridine ring Aromatic H (C-5) 7.45 Doublet Phenyl ring Methyl (C-2) 2.48 Singlet CH₃ group Source: Adapted from pyridinylpyrimidine characterization data

Advanced Research Questions

Q. How can interaction studies between this compound and biological targets be designed?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity () in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, leveraging the compound’s phenyl and methyl groups for hydrophobic interactions .

Q. What computational tools predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- PASS (Prediction of Activity Spectra for Substances) : Screens for potential neuroprotective or enzyme-inhibitory activity based on structural descriptors .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .

Q. How can synthetic routes be optimized for scalability while maintaining high enantiomeric purity?

- Methodological Answer :

- Continuous Flow Reactors : Enhance reproducibility and reduce reaction times compared to batch processes .

- Chiral Stationary Phases (CSPs) : Use HPLC with CSPs (e.g., cellulose-based) to resolve enantiomers during purification .

Q. What strategies are used to explore the biological activity of this compound in neurological disorders?

- Methodological Answer :

- In Vitro Assays : Test inhibition of monoamine oxidases (MAOs) using fluorometric kits (e.g., Amplex Red) .

- In Vivo Models : Administer derivatives in zebrafish or rodent models to assess blood-brain barrier penetration and behavioral effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.